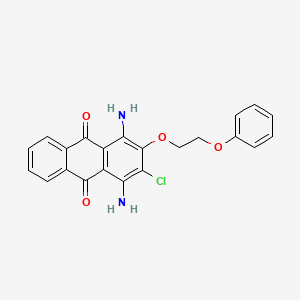
9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-: is a complex organic compound with significant applications in various fields It is a derivative of anthracenedione, characterized by the presence of amino, chloro, and phenoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- typically involves multiple steps, starting from anthracenedione derivatives. The introduction of amino groups at positions 1 and 4, along with the chloro and phenoxyethoxy groups, requires specific reagents and conditions. Common reagents include chlorinating agents, amines, and phenoxyethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The presence of amino and chloro groups allows for various substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anthracenedione compounds.
Scientific Research Applications
Chemistry: In chemistry, 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic research.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, making it valuable in textile and material industries.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound can target rapidly dividing cancer cells.
Comparison with Similar Compounds
- 1,4-Diaminoanthraquinone
- 1,4-Diamino-2-methoxyanthraquinone
- 1,4-Diamino-2-chloroanthraquinone
Comparison: Compared to these similar compounds, 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- is unique due to the presence of the phenoxyethoxy group
Properties
CAS No. |
41312-86-1 |
|---|---|
Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
1,4-diamino-2-chloro-3-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4/c23-17-18(24)15-16(21(27)14-9-5-4-8-13(14)20(15)26)19(25)22(17)29-11-10-28-12-6-2-1-3-7-12/h1-9H,10-11,24-25H2 |
InChI Key |
ZRPSVURUZDPMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)

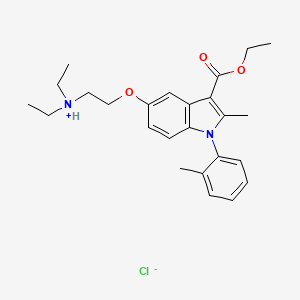
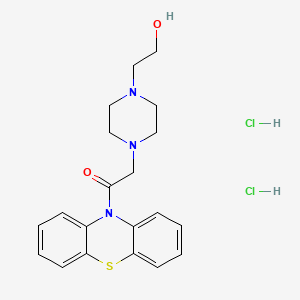
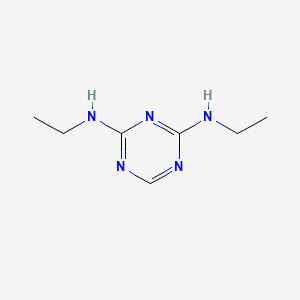
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)

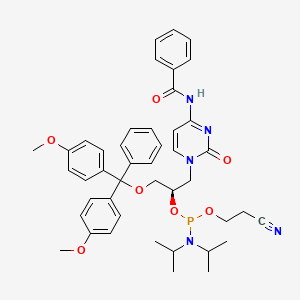
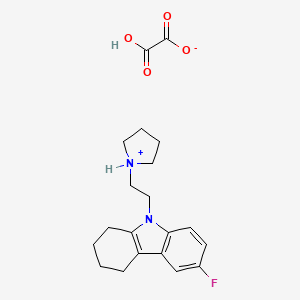
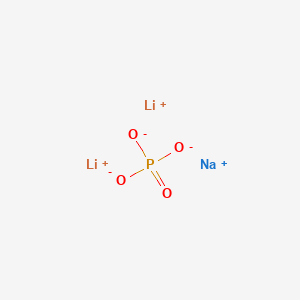
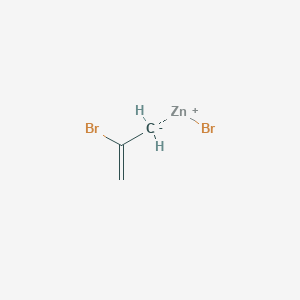
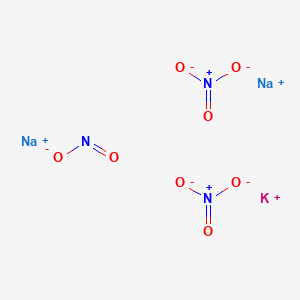
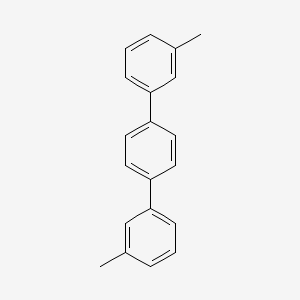
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
